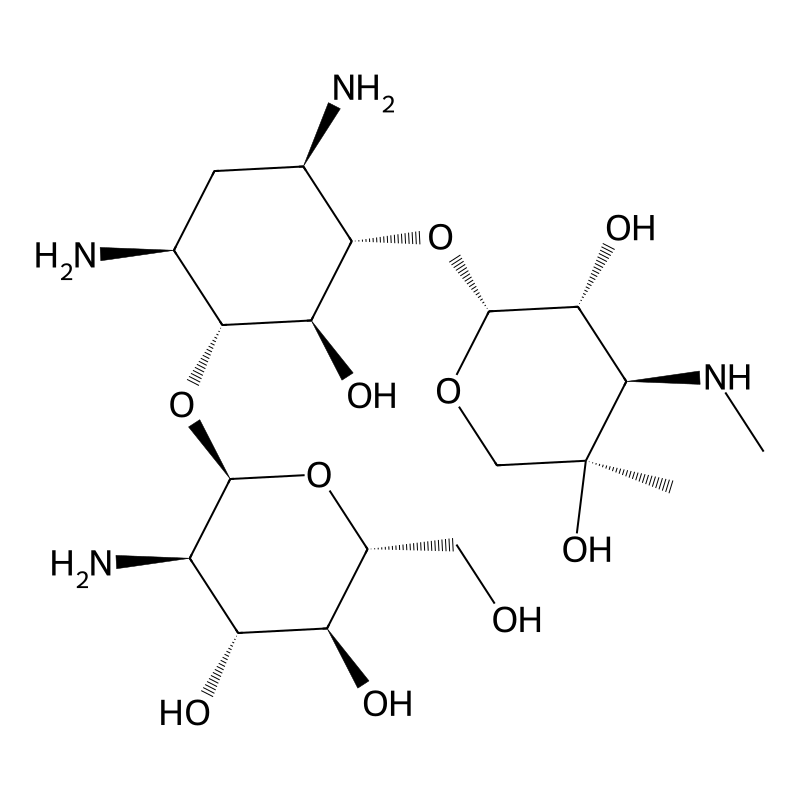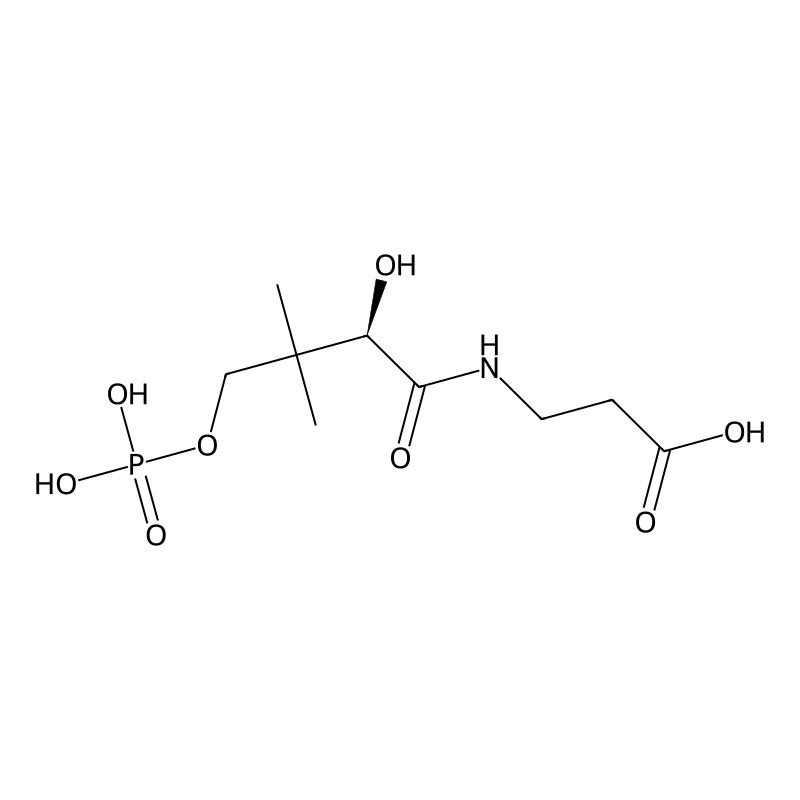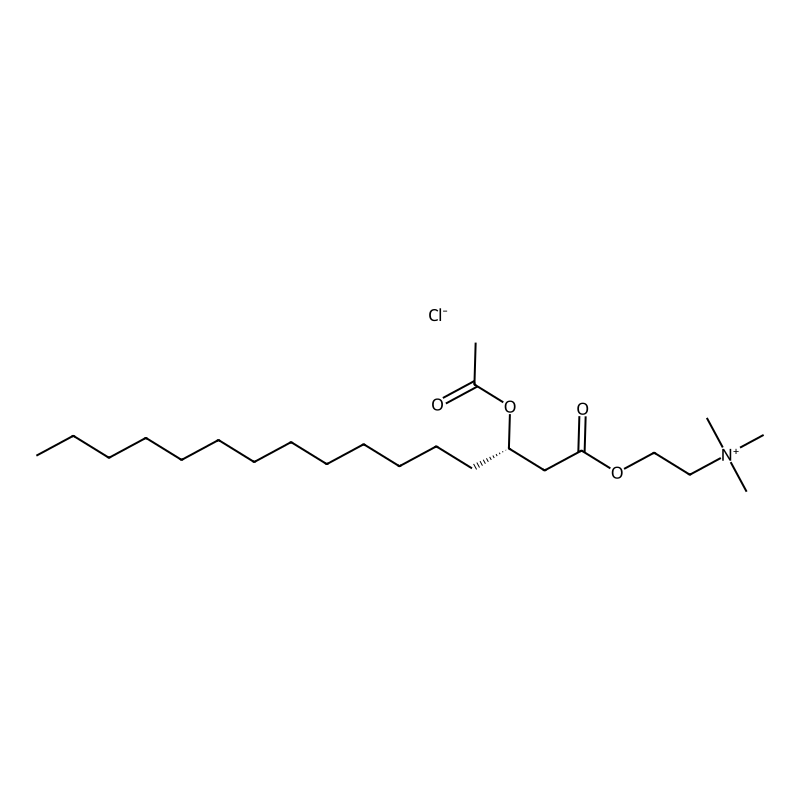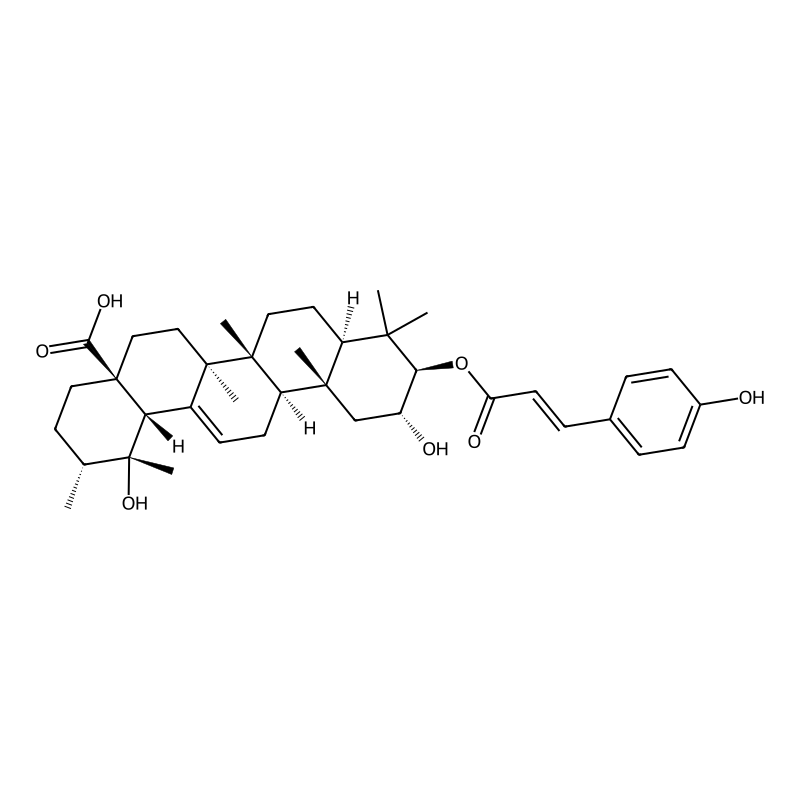Zeranol
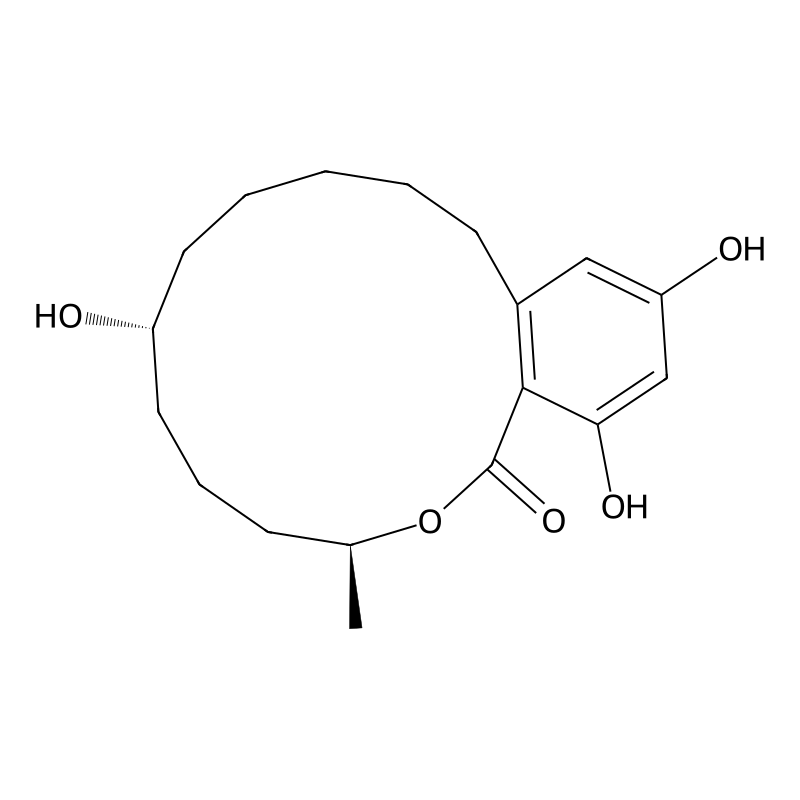
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Animal Growth Promotion:
Historically, zeranol was used as a growth promoter in cattle. Studies have shown that zeranol administration can increase muscle mass and improve feed efficiency in cattle []. However, due to concerns about potential human health risks associated with zeranol residues in meat, its use as a growth promoter has been banned in many countries, including the European Union and the United States.
Endocrine Disruption Research:
Zeranol's estrogenic activity makes it a valuable tool for studying endocrine disruption, a phenomenon where chemicals interfere with the body's hormonal system. Researchers use zeranol to investigate its effects on various aspects of animal physiology, including reproductive function, bone development, and metabolism [].
Cancer Research:
Some studies have explored the potential use of zeranol as an anti-cancer agent. Zeranol's ability to bind to estrogen receptors has led to research investigating its effects on the growth and development of certain estrogen-dependent cancers, such as breast cancer []. However, further research is needed to determine the efficacy and safety of zeranol in cancer treatment.
Environmental Monitoring:
Zeranol can be unintentionally released into the environment through manure from treated animals. Scientific research investigates the presence and persistence of zeranol in environmental samples such as soil and water to assess potential environmental impacts [].
Zeranol is a non-steroidal estrogen agonist and a mycotoxin primarily derived from fungi in the Fusarium family. It is often found as a contaminant in fungus-infected crops. Structurally, zeranol is classified as a macrolide and has a chemical formula of C₁₈H₂₆O₅, with a molecular weight of approximately 322.401 g/mol. It is known to be 3 to 4 times more potent as an estrogen agonist than its closely related compound, zearalenone .
- The safety of zeranol as a growth promoter in livestock is a subject of ongoing research and debate.
- Studies suggest low acute toxicity, but potential long-term effects require further investigation.
Zeranol exhibits estrogenic activity by binding to estrogen receptors, although its affinity is lower than that of estradiol (the primary natural estrogen). This binding induces physiological effects similar to those of estradiol, including impacts on cellular proliferation and differentiation in target tissues. Long-term studies have shown that zeranol can act as a weak estrogen in various animal models, including mice, rats, dogs, and monkeys . Notably, no hormonal effect levels were established for male cynomolgus monkeys even at high doses .
Zeranol can be synthesized through various methods, typically involving the fermentation of specific strains of Fusarium fungi that produce the compound as a secondary metabolite. Chemical synthesis routes may also exist but are less commonly documented. The compound can be extracted from infected crops or produced via biotechnological methods .
Zeranol is primarily used in veterinary medicine as a growth promoter for livestock due to its estrogenic properties. It has been approved for use in some countries but is subject to regulations due to its potential effects on human health through food consumption. Additionally, research into its potential therapeutic applications continues, particularly concerning its role as an estrogen agonist in hormone replacement therapies .
Studies have indicated that zeranol can interact with various biological systems. For instance, it has been shown to increase the absorption of copper, leading to elevated serum concentrations that could exacerbate adverse effects . The compound's interaction with nuclear hormone receptors plays a crucial role in mediating its biological effects, influencing gene expression related to cellular growth and differentiation .
Zeranol shares structural and functional similarities with several other compounds, particularly those within the class of mycotoxins and synthetic estrogens. Below are some notable compounds for comparison:
| Compound | Structure Type | Estrogenic Activity | Source |
|---|---|---|---|
| Zearalenone | Mycotoxin | High | Fusarium fungi |
| Diethylstilbestrol | Synthetic estrogen | Very High | Synthetic |
| Estradiol | Natural estrogen | Very High | Human ovaries |
| Genistein | Isoflavonoid | Moderate | Soybeans |
Uniqueness of Zeranol:
- Potency: Zeranol is notably more potent than zearalenone but less than estradiol.
- Source: It is specifically derived from Fusarium fungi, distinguishing it from synthetic estrogens.
- Regulatory Status: Its use as a veterinary drug is regulated differently compared to fully synthetic estrogens like diethylstilbestrol.
Purity
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
H315 (58.21%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (58.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (56.72%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (41.79%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (98.51%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (41.79%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms


Irritant;Health Hazard
Other CAS
Wikipedia
3-Mercapto-1-propanesulfonic_acid
Use Classification
Veterinary Drug -> GROWTH_PROMOTER; -> JECFA Functional Classes
General Manufacturing Information
Dates
2: Zhong S, Liu S, Chen S, Lin H, Wang W, Qin X. Zeranol stimulates proliferation and aromatase activation in human breast preadipocytes. Mol Med Rep. 2016 Jul;14(1):1014-1018. doi: 10.3892/mmr.2016.5293. Epub 2016 May 18. PubMed PMID: 27220457.
3: Bircher S, Card ML, Zhai G, Chin YP, Schnoor JL. Sorption, uptake, and biotransformation of 17β-estradiol, 17α-ethinylestradiol, zeranol, and trenbolone acetate by hybrid poplar. Environ Toxicol Chem. 2015 Dec;34(12):2906-13. doi: 10.1002/etc.3166. Epub 2015 Oct 30. PubMed PMID: 26184466.
4: Nakamura U, Rudolf FO, Pandey K, Kadokawa H. The non-steroidal mycoestrogen zeranol suppresses luteinizing hormone secretion from the anterior pituitary of cattle via the estradiol receptor GPR30 in a rapid, non-genomic manner. Anim Reprod Sci. 2015 May;156:118-27. doi: 10.1016/j.anireprosci.2015.03.009. Epub 2015 Mar 21. PubMed PMID: 25824341.
5: Yunin MA, Metalnikov PS, Komarov AA, Panin AN. Development of a rapid method for the analysis of trenbolone, nortestosterone, and zeranol in bovine liver using liquid chromatography tandem mass spectrometry. Anal Bioanal Chem. 2015 Jun;407(15):4363-71. doi: 10.1007/s00216-014-8346-y. Epub 2014 Dec 2. PubMed PMID: 25450054.
6: Echarte JM, Fernández DC, Chiacchio CA, Torres Leedham VM. Comparison of a Validated LC/MS/MS Method with a Validated GC/MS Method for the Analysis of Zeranol and its Related Mycotoxin Residues in Bovine Urine Samples Collected During Argentina's Residue Monitoring Control Program (2005-2012). J AOAC Int. 2014 Sep-Oct;97(5):1470-5. doi: 10.5740/jaoacint.13-283. PubMed PMID: 25903002.
7: Regiart M, Pereira SV, Spotorno VG, Bertolino FA, Raba J. Food safety control of zeranol through voltammetric immunosensing on Au-Pt bimetallic nanoparticle surfaces. Analyst. 2014 Sep 21;139(18):4702-9. doi: 10.1039/c4an00686k. PubMed PMID: 25057514.
8: Haiyang J, Wenjun W, Jinghui Z, Xiaoqi T, Jiancheng L, Xi X, Kai W, Fei X, Zhaopeng W, Min C, Xiangmei L, Xiaoping W, Shien W, Shuangyang D. Determination of zeranol and its metabolites in bovine muscle and liver by a chemiluminescence enzyme immunoassay: compared to an ultraperformance liquid chromatography tandem mass spectroscopy method. Luminescence. 2014 Jun;29(4):393-400. doi: 10.1002/bio.2559. Epub 2013 Aug 12. PubMed PMID: 23934682.
9: Wang Y, Li L, Wang CC, Leung LK. Effect of zeranol on expression of apoptotic and cell cycle proteins in murine placentae. Toxicology. 2013 Dec 6;314(1):148-54. doi: 10.1016/j.tox.2013.09.011. Epub 2013 Oct 8. PubMed PMID: 24120472.
10: Han H, Kim B, Lee SG, Kim J. An optimised method for the accurate determination of zeranol and diethylstilbestrol in animal tissues using isotope dilution-liquid chromatography/mass spectrometry. Food Chem. 2013 Sep 1;140(1-2):44-51. doi: 10.1016/j.foodchem.2013.02.070. Epub 2013 Feb 27. PubMed PMID: 23578613.
11: Wang Y, Tan W, Leung LK. Zeranol upregulates corticotropin releasing hormone expression in the placental cell line JEG-3. Toxicol Lett. 2013 Jun 7;219(3):218-22. doi: 10.1016/j.toxlet.2013.03.016. Epub 2013 Mar 26. PubMed PMID: 23538034.
12: Feng R, Zhang Y, Yu H, Wu D, Ma H, Zhu B, Xu C, Li H, Du B, Wei Q. Nanoporous PtCo-based ultrasensitive enzyme-free immunosensor for zeranol detection. Biosens Bioelectron. 2013 Apr 15;42:367-72. doi: 10.1016/j.bios.2012.10.031. Epub 2012 Oct 17. PubMed PMID: 23211452.
13: Eckerman SR, Lardy GP, Thompson MM, Van Emon ML, Neville BW, Berg PT, Schauer CS. Effects of increasing dosages of zeranol implants on lamb growth, carcass characteristics, blood hormones, and nitrogen metabolism. J Anim Sci. 2013 Feb;91(2):986-94. doi: 10.2527/jas.2011-4818. Epub 2012 Dec 10. PubMed PMID: 23230124.
14: Feng R, Zhang Y, Li H, Wu D, Xin X, Zhang S, Yu H, Wei Q, Du B. Ultrasensitive electrochemical immunosensor for zeranol detection based on signal amplification strategy of nanoporous gold films and nano-montmorillonite as labels. Anal Chim Acta. 2013 Jan 3;758:72-9. doi: 10.1016/j.aca.2012.11.009. Epub 2012 Nov 16. PubMed PMID: 23245898.
15: Matraszek-Zuchowska I, Wozniak B, Zmudzki J. Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2013;30(6):987-94. doi: 10.1080/19440049.2013.787656. Epub 2013 May 24. PubMed PMID: 23705928.
16: Shidaifat F, Kulp SK, Lin YC. Zeranol induces deleterious effects on the testes and the prostate gland of mature rats. Endocr Res. 2013;38(4):232-41. doi: 10.3109/07435800.2013.774410. Epub 2013 Mar 15. PubMed PMID: 23496416.
17: Valenzuela-Grijalva NV, González-Rios H, Islava TY, Valenzuela M, Torrescano G, Camou JP, Núñez-González FA. Changes in intramuscular fat, fatty acid profile and cholesterol content induced by zeranol implantation strategy in hair lambs. J Sci Food Agric. 2012 May;92(7):1362-7. doi: 10.1002/jsfa.4707. Epub 2011 Dec 5. PubMed PMID: 22143996.
18: Fleck SC, Hildebrand AA, Pfeiffer E, Metzler M. Catechol metabolites of zeranol and 17β-estradiol: a comparative in vitro study on the induction of oxidative DNA damage and methylation by catechol-O-methyltransferase. Toxicol Lett. 2012 Apr 5;210(1):9-14. doi: 10.1016/j.toxlet.2012.01.010. Epub 2012 Jan 20. PubMed PMID: 22285433.
19: Hsieh HY, Shyu CL, Liao CW, Lee RJ, Lee MR, Vickroy TW, Chou CC. Liquid chromatography incorporating ultraviolet and electrochemical analyses for dual detection of zeranol and zearalenone metabolites in mouldy grains. J Sci Food Agric. 2012 Apr;92(6):1230-7. doi: 10.1002/jsfa.4687. Epub 2011 Oct 19. PubMed PMID: 22012692.
20: Thevis M, Fusshöller G, Schänzer W. Zeranol: doping offence or mycotoxin? A case-related study. Drug Test Anal. 2011 Nov-Dec;3(11-12):777-83. doi: 10.1002/dta.352. Epub 2011 Nov 17. PubMed PMID: 22095651.





